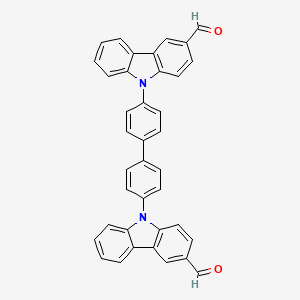
9,9'-(Biphenyl-4,4'-diyl)bis(9H-carbazole-3-carbaldehyde)
Descripción general
Descripción
4,4’-Bis(3-formylcarbazol-9-yl)biphenyl is an organic compound that belongs to the class of carbazole derivatives. It is known for its unique structural properties, which make it a valuable material in various scientific and industrial applications. The compound is characterized by the presence of two formyl groups attached to the carbazole moieties, which are further connected to a biphenyl core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(3-formylcarbazol-9-yl)biphenyl typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Carbazole Derivative: The initial step involves the formation of a carbazole derivative through a cyclization reaction.
Formylation: The carbazole derivative is then subjected to formylation using reagents such as Vilsmeier-Haack reagent (a combination of DMF and POCl3) to introduce formyl groups at the desired positions.
Coupling with Biphenyl: The formylated carbazole derivatives are then coupled with a biphenyl core using palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form the final product.
Industrial Production Methods
Industrial production of 4,4’-Bis(3-formylcarbazol-9-yl)biphenyl may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Bis(3-formylcarbazol-9-yl)biphenyl undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the carbazole moieties, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst or nitrating agents like nitric acid.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the compound.
Aplicaciones Científicas De Investigación
4,4’-Bis(3-formylcarbazol-9-yl)biphenyl has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of pharmacologically active compounds.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its semiconducting properties.
Mecanismo De Acción
The mechanism of action of 4,4’-Bis(3-formylcarbazol-9-yl)biphenyl is primarily related to its ability to participate in various chemical reactions and interactions. The formyl groups and carbazole moieties play a crucial role in its reactivity and interaction with other molecules. The compound can act as a host material in OLEDs, facilitating efficient energy transfer from dopant molecules to enhance electroluminescence and color purity.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Bis(carbazol-9-yl)biphenyl: Similar in structure but lacks the formyl groups, making it less reactive in certain chemical reactions.
4,4’-Bis(9H-carbazol-9-yl)biphenyl: Another similar compound used in OLEDs but with different electronic properties due to the absence of formyl groups.
Uniqueness
4,4’-Bis(3-formylcarbazol-9-yl)biphenyl is unique due to the presence of formyl groups, which enhance its reactivity and make it suitable for a wider range of applications, particularly in the field of organic electronics and materials science.
Propiedades
Fórmula molecular |
C38H24N2O2 |
|---|---|
Peso molecular |
540.6 g/mol |
Nombre IUPAC |
9-[4-[4-(3-formylcarbazol-9-yl)phenyl]phenyl]carbazole-3-carbaldehyde |
InChI |
InChI=1S/C38H24N2O2/c41-23-25-9-19-37-33(21-25)31-5-1-3-7-35(31)39(37)29-15-11-27(12-16-29)28-13-17-30(18-14-28)40-36-8-4-2-6-32(36)34-22-26(24-42)10-20-38(34)40/h1-24H |
Clave InChI |
FYLKHVAQFJBJOW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(N2C4=CC=C(C=C4)C5=CC=C(C=C5)N6C7=C(C=C(C=C7)C=O)C8=CC=CC=C86)C=CC(=C3)C=O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4(1h)-Quinazolinone,2-[(2-methylphenyl)amino]-](/img/structure/B8409996.png)

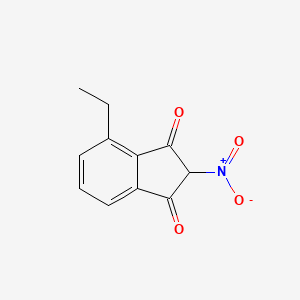
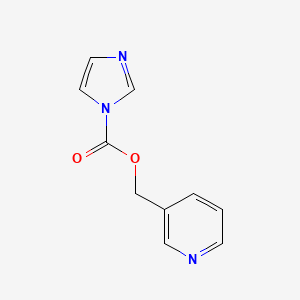
![2-[1,2,4-Triazolo(4,3-a)pyridin-3-ylmercapto]ethanol](/img/structure/B8410014.png)
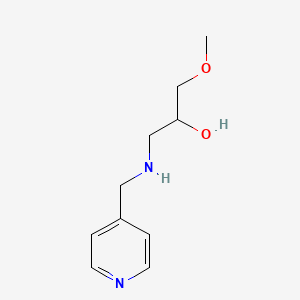

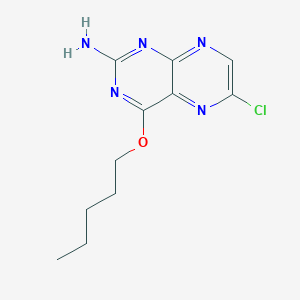
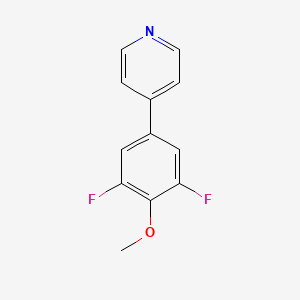


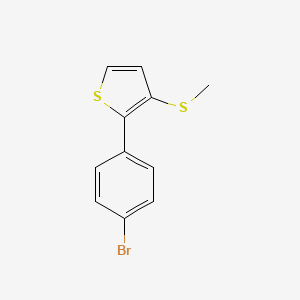
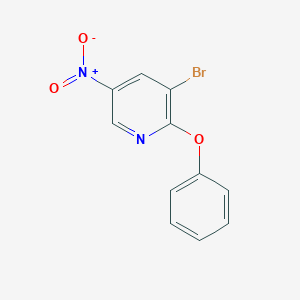
![1-Methyl-4-oxo-7-fluoro-8-[4-[3-(methylthiomethyl)phenyl]piperazino]-1,4-dihydrobenzo[b][1,8]naphthyridine-3-carboxylic acid](/img/structure/B8410066.png)
